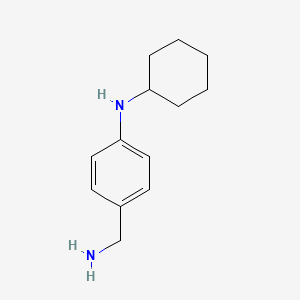
4-(Aminomethyl)-N-cyclohexylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-N-cyclohexylaniline is an organic compound that features both an aromatic amine and a cyclohexyl group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-cyclohexylaniline typically involves the reaction of cyclohexylamine with 4-(chloromethyl)aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the chloromethyl group of 4-(chloromethyl)aniline, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-cyclohexylaniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(Aminomethyl)-N-cyclohexylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-cyclohexylaniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: An amino acid derivative with applications in medicine and chemistry.
4-(Aminomethyl)indole: Used in the preparation of dopamine receptor antagonists and high-affinity ligands.
4-Aminopyridine: A research tool for studying potassium channels and a drug for managing multiple sclerosis symptoms.
Uniqueness
4-(Aminomethyl)-N-cyclohexylaniline is unique due to its combination of an aromatic amine and a cyclohexyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable intermediate in various synthetic pathways and applications.
Properties
CAS No. |
648420-76-2 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-(aminomethyl)-N-cyclohexylaniline |
InChI |
InChI=1S/C13H20N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5,10,14H2 |
InChI Key |
XJVJMRFJFKLSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


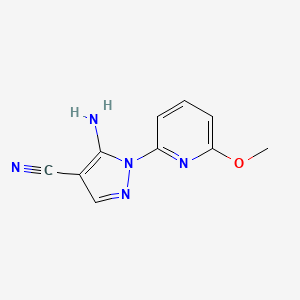
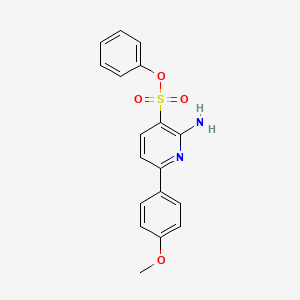

![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12586910.png)
![9-[(Hexyloxy)methyl]nonadecane](/img/structure/B12586912.png)
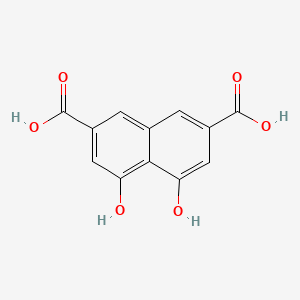

![4-Thiazolidinone, 3-Methyl-2-thioxo-5-[[5-[3-(trifluoroMethyl)phenyl]-2-furanyl]Methylene]-](/img/structure/B12586924.png)
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12586927.png)
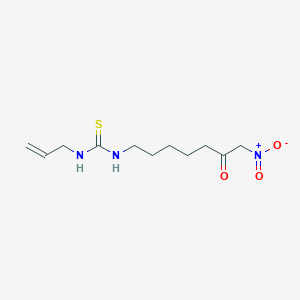
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-](/img/structure/B12586936.png)
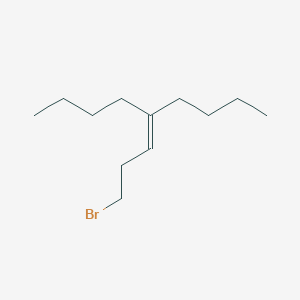
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12586974.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile](/img/structure/B12586989.png)
